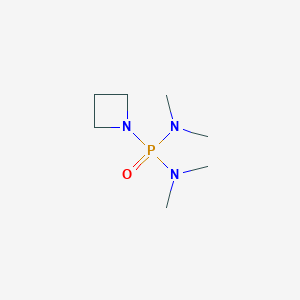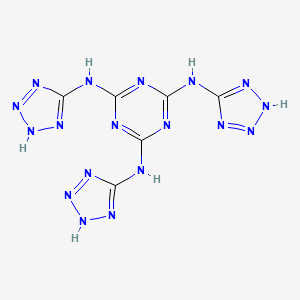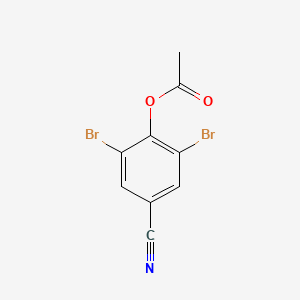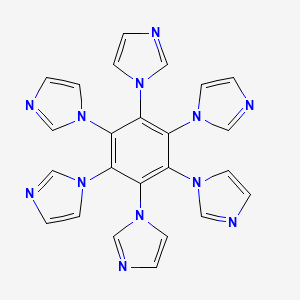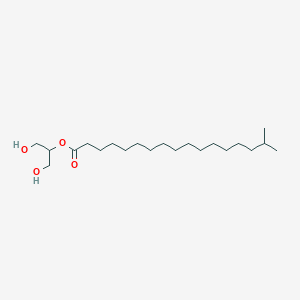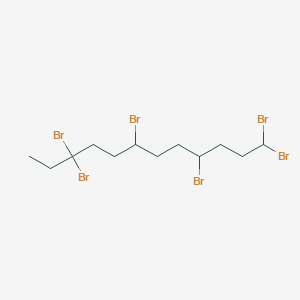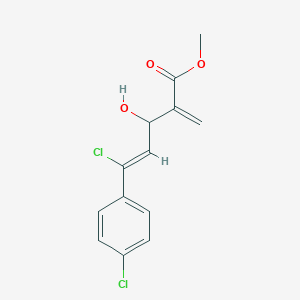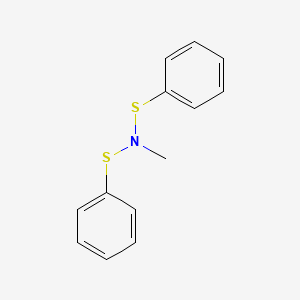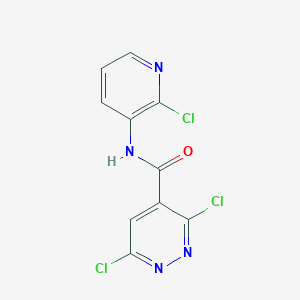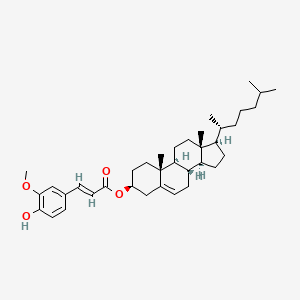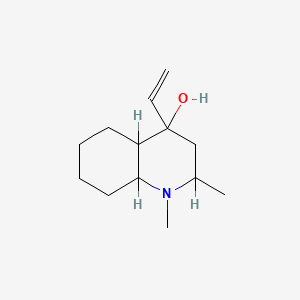
4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- is a complex organic compound with the molecular formula C13H23NO and a molecular weight of 209.3278 . This compound is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms .
Méthodes De Préparation
The synthesis of 4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- involves several steps. One common method includes the hydrogenation of quinoline derivatives under specific conditions to achieve the desired stereochemistry . Industrial production methods often involve catalytic hydrogenation using palladium or platinum catalysts under high pressure and temperature .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas, metal catalysts (palladium, platinum), potassium permanganate, and chromium trioxide . The major products formed from these reactions are quinolinone and substituted quinolinol derivatives .
Applications De Recherche Scientifique
4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds include other quinolinol derivatives, such as:
- 4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4alpha,4aalpha,8abeta)-
- 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)-
Compared to these similar compounds, 4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)- is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity .
Propriétés
Numéro CAS |
20431-95-2 |
|---|---|
Formule moléculaire |
C13H23NO |
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
4-ethenyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C13H23NO/c1-4-13(15)9-10(2)14(3)12-8-6-5-7-11(12)13/h4,10-12,15H,1,5-9H2,2-3H3 |
Clé InChI |
DNTLHLDYMDJBDF-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2CCCCC2N1C)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


